2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a pyrazole ring
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various organic heterocycles .
Mode of Action
It’s known that the compound can undergo cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst to furnish the pyrrole derivative .
Biochemical Pathways
It’s known that similar compounds are used as precursors for heterocyclic synthesis, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
It’s known that similar compounds have diverse biological activities, which have drawn the attention of biochemists .
Action Environment
It’s known that similar compounds can take part in a variety of condensation and substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-nitrophenyl)acetamide: This compound has a similar structure but with a nitrophenyl group instead of a pyrazole ring.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)acetamide: This compound contains additional functional groups, making it more complex.
Uniqueness
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is unique due to the presence of both a cyano group and a pyrazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWWWBVRTVXZKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351194 |
Source
|
Record name | 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70373-49-8 |
Source
|
Record name | 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the hydrogen bonding pattern differ between 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and its parent compound, 4-aminoantipyrine?
A1: While 4-aminoantipyrine forms chains of molecules through intermolecular N-H...O hydrogen bonds around a sixfold screw axis [], this compound exhibits intermolecular N-H...O hydrogen bonding. This difference arises from the structural modification introduced by the cyanoacetamide group. []
Q2: Does this compound display π-π interactions within its crystal structure?
A2: Yes, this compound exhibits π-π interactions within its crystal structure. This characteristic is shared with other derivatives of 4-aminoantipyrine, with the exception of (Z)-methyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoate. []
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